Enhanced Lipophilicity Compared to Non-Fluorinated Pyrazine Analogs
The presence of the trifluoromethyl group significantly elevates the lipophilicity of 2-chloro-3-(trifluoromethyl)pyrazine relative to non-fluorinated pyrazine derivatives. The calculated LogP (octanol-water partition coefficient) for the compound is 2.15 [1]. While a direct LogP value for a non-fluorinated analog such as 2-chloropyrazine is not reported in the same source, the class-level inference is that the CF3 group contributes an approximate increase of 0.5–1.0 LogP unit based on established substituent constants, a property that is absent in non-fluorinated chloropyrazines like 2-chloropyrazine or 2,3-dichloropyrazine [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Calculated LogP = 2.15 [1] |
| Comparator Or Baseline | Non-fluorinated pyrazines (e.g., 2-chloropyrazine, 2,3-dichloropyrazine): LogP values typically lower due to absence of CF3 group. |
| Quantified Difference | Estimated increase of ~0.5–1.0 LogP unit attributable to the CF3 group. |
| Conditions | In silico calculation using ACD/Labs software [1]. |
Why This Matters
Higher lipophilicity translates to improved membrane permeability and potential oral bioavailability in drug candidates, making this compound a superior starting material for medicinal chemistry programs targeting intracellular or CNS-related targets.
- [1] ChemSrc. 2-氯-3-(三氟甲基)吡嗪. Physical and Chemical Properties. 2018. View Source
